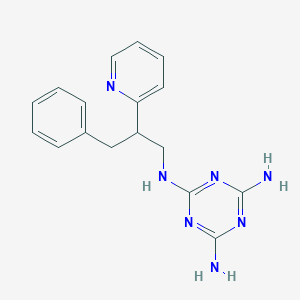![molecular formula C15H16BrN3O B7431808 5-bromo-6-methyl-N-[4-(oxolan-3-yl)phenyl]pyrimidin-4-amine](/img/structure/B7431808.png)
5-bromo-6-methyl-N-[4-(oxolan-3-yl)phenyl]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-6-methyl-N-[4-(oxolan-3-yl)phenyl]pyrimidin-4-amine, also known as BMOP, is a chemical compound with a molecular formula of C16H17BrN4O. It is a pyrimidine derivative that has been used in scientific research for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 5-bromo-6-methyl-N-[4-(oxolan-3-yl)phenyl]pyrimidin-4-amine involves its interaction with specific molecular targets in the cells. It has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation. 5-bromo-6-methyl-N-[4-(oxolan-3-yl)phenyl]pyrimidin-4-amine also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. Furthermore, 5-bromo-6-methyl-N-[4-(oxolan-3-yl)phenyl]pyrimidin-4-amine activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant enzymes.
Biochemical and Physiological Effects
5-bromo-6-methyl-N-[4-(oxolan-3-yl)phenyl]pyrimidin-4-amine exhibits various biochemical and physiological effects in the cells. It has been shown to induce DNA damage and cell cycle arrest in cancer cells. 5-bromo-6-methyl-N-[4-(oxolan-3-yl)phenyl]pyrimidin-4-amine also inhibits the production of reactive oxygen species (ROS) and pro-inflammatory cytokines in the cells. In addition, 5-bromo-6-methyl-N-[4-(oxolan-3-yl)phenyl]pyrimidin-4-amine increases the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1) and superoxide dismutase (SOD), which protect the cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-bromo-6-methyl-N-[4-(oxolan-3-yl)phenyl]pyrimidin-4-amine has several advantages for lab experiments, including its high potency and selectivity towards specific molecular targets. It can be easily synthesized in the lab and its chemical properties can be modified to improve its pharmacokinetic properties. However, 5-bromo-6-methyl-N-[4-(oxolan-3-yl)phenyl]pyrimidin-4-amine also has some limitations, such as its poor solubility in aqueous solutions and potential toxicity towards normal cells at high concentrations.
Direcciones Futuras
There are several future directions for the research on 5-bromo-6-methyl-N-[4-(oxolan-3-yl)phenyl]pyrimidin-4-amine. One potential direction is to further investigate its therapeutic potential in various diseases, such as cancer, inflammation, and neurological disorders. Another direction is to optimize its pharmacokinetic properties, such as its solubility and bioavailability, to improve its efficacy in vivo. Furthermore, the development of new 5-bromo-6-methyl-N-[4-(oxolan-3-yl)phenyl]pyrimidin-4-amine derivatives with improved potency and selectivity can also be explored.
Métodos De Síntesis
The synthesis of 5-bromo-6-methyl-N-[4-(oxolan-3-yl)phenyl]pyrimidin-4-amine involves the reaction of 5-bromo-6-methylpyrimidine-4-amine with 3-hydroxymethyltetrahydrofuran and 4-bromoaniline in the presence of a catalyst. The reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to form the final product. The yield of 5-bromo-6-methyl-N-[4-(oxolan-3-yl)phenyl]pyrimidin-4-amine can be improved by optimizing the reaction conditions, such as reaction time, temperature, and solvent.
Aplicaciones Científicas De Investigación
5-bromo-6-methyl-N-[4-(oxolan-3-yl)phenyl]pyrimidin-4-amine has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 5-bromo-6-methyl-N-[4-(oxolan-3-yl)phenyl]pyrimidin-4-amine also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 5-bromo-6-methyl-N-[4-(oxolan-3-yl)phenyl]pyrimidin-4-amine has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
5-bromo-6-methyl-N-[4-(oxolan-3-yl)phenyl]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O/c1-10-14(16)15(18-9-17-10)19-13-4-2-11(3-5-13)12-6-7-20-8-12/h2-5,9,12H,6-8H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVBHYWEXAYDOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)NC2=CC=C(C=C2)C3CCOC3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(5-chloro-6-oxo-1H-pyridazin-3-yl)-5-methylpyrrolidin-3-yl]-3-methyl-1,2-thiazole-4-carboxamide](/img/structure/B7431735.png)
![2-[Benzyl-(4,6-diamino-1,3,5-triazin-2-yl)amino]-1-[3-(difluoromethoxy)phenyl]ethanol](/img/structure/B7431750.png)
![N-(6-imidazol-1-ylpyrimidin-4-yl)-N'-thieno[2,3-d]pyrimidin-4-ylethane-1,2-diamine](/img/structure/B7431761.png)
![2-N-[(2S,3R)-2-phenyloxolan-3-yl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B7431771.png)
![N-[4-methyl-1-(6-methylthieno[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl]-1,2,5-thiadiazole-3-carboxamide](/img/structure/B7431777.png)

![5-bromo-N-imidazo[1,2-a]pyridin-6-yl-2,3-dihydroindole-1-carboxamide](/img/structure/B7431786.png)
![2-Methoxy-1-[4-[1-(2-methylpropyl)pyrazole-4-carbonyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B7431798.png)
![N-(3-methoxy-4-propoxyphenyl)-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7431802.png)
![6-[[6-(difluoromethyl)pyrimidin-4-yl]amino]-2-methyl-4H-1,4-benzoxazin-3-one](/img/structure/B7431816.png)
![5-[[4-[(6-Fluoropyridin-3-yl)methoxy]-3-methoxyphenyl]methyl]pyrimidine-2,4-diamine](/img/structure/B7431818.png)

![2-[4-[(2,4-diaminopyrimidin-5-yl)methyl]-2-methoxyphenoxy]-N-(2-methylbutan-2-yl)acetamide](/img/structure/B7431831.png)
![5-[[4-[(6-Chloro-5-fluoropyridin-3-yl)methoxy]-3-methoxyphenyl]methyl]pyrimidine-2,4-diamine](/img/structure/B7431832.png)